4-(Benzyloxy)-2-bromo-1-nitrobenzene
Overview
Description
4-(Benzyloxy)-2-bromo-1-nitrobenzene is an organic compound with the molecular formula C13H10BrNO3 It is a derivative of benzene, featuring a benzyloxy group at the 4-position, a bromine atom at the 2-position, and a nitro group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzyloxy)-2-bromo-1-nitrobenzene typically involves a multi-step process. One common method includes the bromination of 4-(Benzyloxy)-1-nitrobenzene. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid or chloroform, under controlled temperature conditions to ensure selective bromination at the 2-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using metal hydrides.
Oxidation Reactions: The benzyloxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Formation of 4-(Benzyloxy)-2-substituted-1-nitrobenzene derivatives.
Reduction: Formation of 4-(Benzyloxy)-2-bromo-1-aminobenzene.
Oxidation: Formation of 4-(Benzyloxy)-2-bromo-1-carboxybenzene.
Scientific Research Applications
4-(Benzyloxy)-2-bromo-1-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-2-bromo-1-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular components through its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with biomolecules. The benzyloxy group may facilitate binding to specific molecular targets, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a nitro group.
4-(Benzyloxy)-2-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
4-(Benzyloxy)-2-nitrobenzaldehyde: Similar structure but with an aldehyde group instead of a bromine atom.
Uniqueness: 4-(Benzyloxy)-2-bromo-1-nitrobenzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and nitro groups allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-nitro-4-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-12-8-11(6-7-13(12)15(16)17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVGSGXEYKPCSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30648656 | |
Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
165190-62-5 | |
Record name | 4-(Benzyloxy)-2-bromo-1-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30648656 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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